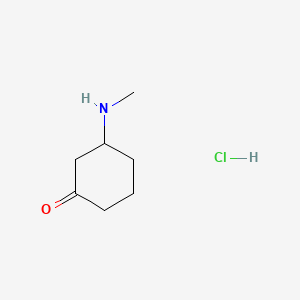![molecular formula C12H15Cl2N3 B13463760 (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2901044-06-0](/img/structure/B13463760.png)
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves the formation of the pyrimidine ring followed by its attachment to the phenyl group and subsequent amination. Common synthetic routes include:
Pyrimidine Synthesis: Pyrimidines can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.
Phenylation: The pyrimidine ring can be phenylated using cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives and phenyl-substituted ethanamines . Examples are:
Pyrimidine Derivatives: Compounds like 2-substituted pyrimidine-5-carboxylic esters.
Phenyl-Substituted Ethanamines: Compounds such as phenylethylamine and its derivatives.
Uniqueness
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a phenyl group and ethanamine moiety makes it a versatile compound with diverse applications .
Propiedades
Número CAS |
2901044-06-0 |
|---|---|
Fórmula molecular |
C12H15Cl2N3 |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
(1S)-1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H/t9-;;/m0../s1 |
Clave InChI |
CPVSXCVIIHGLIH-WWPIYYJJSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)
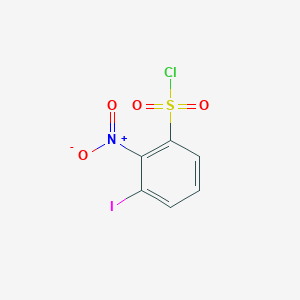
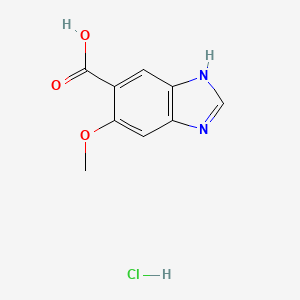
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
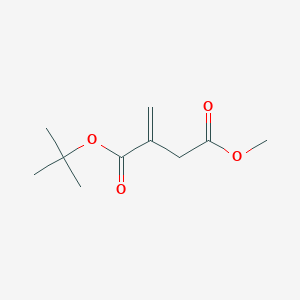
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)
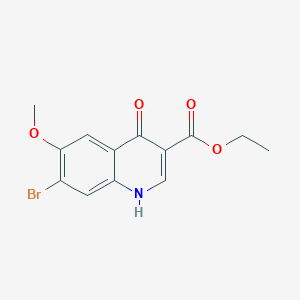
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)

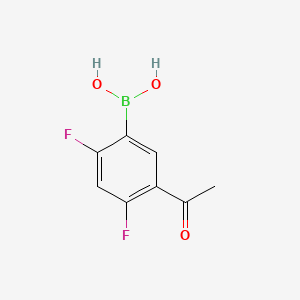
![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
